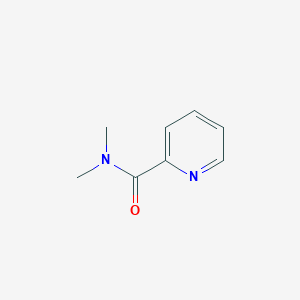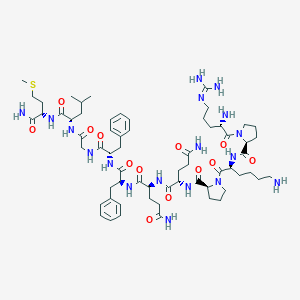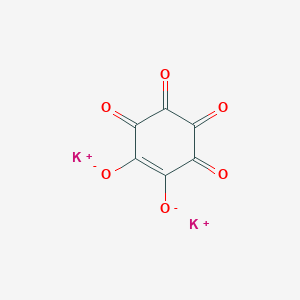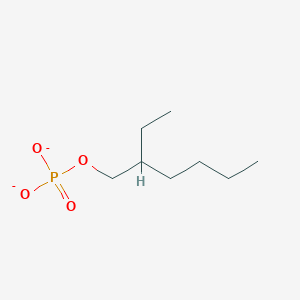
3-(2-Thienyl)propynal 2,4-dinitrophenyl hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Thienyl)propynal 2,4-dinitrophenyl hydrazone is a chemical compound that has been extensively studied in the field of chemistry. This compound is synthesized by reacting 3-(2-thienyl)propynal with 2,4-dinitrophenyl hydrazine. The resulting compound has been found to have several applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-(2-thienyl)propynal 2,4-dinitrophenyl hydrazone involves the formation of a hydrazone derivative with aldehydes and ketones. The resulting compound is stable and can be easily isolated and characterized.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3-(2-thienyl)propynal 2,4-dinitrophenyl hydrazone. However, it has been found to be non-toxic and non-carcinogenic in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-thienyl)propynal 2,4-dinitrophenyl hydrazone in laboratory experiments is its high selectivity for aldehydes and ketones. This makes it a useful reagent for the detection and characterization of these compounds. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 3-(2-thienyl)propynal 2,4-dinitrophenyl hydrazone. One area of research could be the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research could be the exploration of new applications for this compound in the field of organic chemistry. Additionally, further studies on the biochemical and physiological effects of this compound could provide valuable insights into its potential applications in medicine and biotechnology.
Synthesemethoden
The synthesis of 3-(2-thienyl)propynal 2,4-dinitrophenyl hydrazone involves the reaction of 3-(2-thienyl)propynal with 2,4-dinitrophenyl hydrazine. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting compound is isolated by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(2-Thienyl)propynal 2,4-dinitrophenyl hydrazone has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the field of organic chemistry, where it is used as a reagent for the detection of aldehydes and ketones. It has also been used in the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
13781-34-5 |
|---|---|
Produktname |
3-(2-Thienyl)propynal 2,4-dinitrophenyl hydrazone |
Molekularformel |
C13H8N4O4S |
Molekulargewicht |
316.29 g/mol |
IUPAC-Name |
2,4-dinitro-N-[(Z)-3-thiophen-2-ylprop-2-ynylideneamino]aniline |
InChI |
InChI=1S/C13H8N4O4S/c18-16(19)10-5-6-12(13(9-10)17(20)21)15-14-7-1-3-11-4-2-8-22-11/h2,4-9,15H/b14-7- |
InChI-Schlüssel |
HEMRIVVEGGKZHA-AUWJEWJLSA-N |
Isomerische SMILES |
C1=CSC(=C1)C#C/C=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CSC(=C1)C#CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CSC(=C1)C#CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
3-(2-Thienyl)propynal 2,4-dinitrophenyl hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















